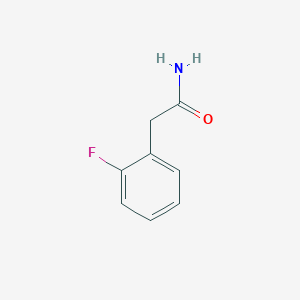

2-(2-Fluorophenyl)acetamide

Vue d'ensemble

Description

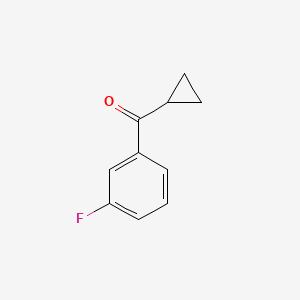

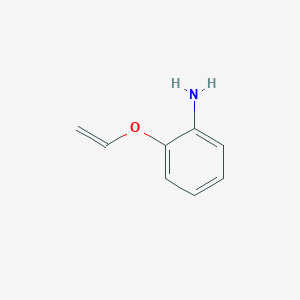

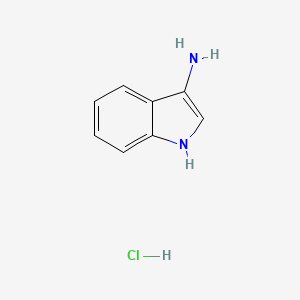

2-(2-Fluorophenyl)acetamide is a compound with the CAS Number: 326-63-6 . It has a molecular weight of 153.16 . The compound is in powder form .

Synthesis Analysis

The synthesis of 2-(2-Fluorophenyl)acetamide and related compounds has been studied . The title compound was synthesized by a new method at the interface of aqueous solutions of LiOH and penta-fluoro-phenyl-aceto-nitrile .Molecular Structure Analysis

The molecular structure of 2-(2-Fluorophenyl)acetamide has been examined by single-crystal X-ray diffraction and Hirshfeld surface analysis . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

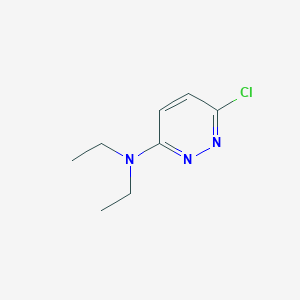

The antiviral potency of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluoro-phenyl)acetamide has been investigated by docking against SARS-CoV-2 protein .Physical And Chemical Properties Analysis

2-(2-Fluorophenyl)acetamide is a powder with a melting point of 157-160°C . It has a molecular weight of 153.15 g/mol . The compound has a topological polar surface area of 43.1 Ų .Applications De Recherche Scientifique

1. Potential for Pesticide Development

New derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which include similar compounds to 2-(2-Fluorophenyl)acetamide, have shown potential as pesticides. These compounds have been characterized through X-ray powder diffraction to understand their crystal structure and properties (Olszewska, Pikus, & Tarasiuk, 2008).

2. Anti-Epileptic Drug Candidate

A derivative, DSP-0565 [2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, 17a], has been identified as a strong, broad-spectrum anti-epileptic drug (AED) candidate. This compound shows promise due to its anti-convulsant activity in various models and a good safety margin, positioning it as a clinical candidate (Tanaka et al., 2019).

3. Crystal Structure Analysis

The crystal structure of similar compounds, such as 2,2-Dibromo-N-(4-fluorophenyl)acetamide, has been analyzed to understand their molecular interactions and structural configuration. This information is crucial for designing effective compounds with desired properties (Qian et al., 2012).

4. Development of Antimicrobial Agents

Compounds like 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide have been synthesized and evaluated for their antimicrobial properties. These studies help in the development of new antimicrobial agents with enhanced properties (Parikh & Joshi, 2014).

5. Application in Natural Synthesis of Antimalarial Drugs

N-(2-Hydroxyphenyl)acetamide, a derivative of 2-(2-Fluorophenyl)acetamide, serves as an intermediate in the natural synthesis of antimalarial drugs. Research into its chemoselective monoacetylation provides valuable insights for pharmaceutical applications (Magadum & Yadav, 2018).

6. Immunomodulating Effects

Certain derivatives, like N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, have been studied for their capability to modify the reactivity of lymphoid cell populations, particularly in the context of tumor growth. This compound has shown promise in enhancing the immune response to tumors, potentially leading to new cancer therapies (Wang et al., 2004).

Conclusion2-(2-Fluorophenyl)acetamide and its derivatives have a wide range of scientific applications, from potential pesticides to anti-epileptic drugs

Recent Scientific Research Applications of 2-(2-Fluorophenyl)acetamide

1. Inhibitors against Mushroom Tyrosinase

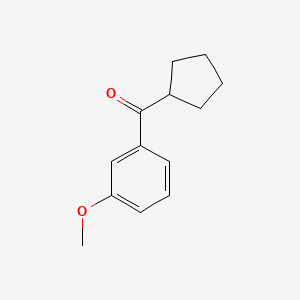

N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio) acetamide, a derivative of 2-(2-Fluorophenyl)acetamide, showed potent inhibitory activity against mushroom tyrosinase. This compound is proposed as a novel scaffold for designing drugs against melanogenesis (Hassan et al., 2022).

2. Potent TRPV1 Antagonists

A series of 2-(halogenated phenyl) acetamide and propanamide analogs, including 2-(2-Fluorophenyl)acetamide derivatives, were investigated as TRPV1 antagonists. Compounds in this series exhibited a broad functional profile, ranging from agonism to antagonism, and showed promising analgesic activity in vivo (Kang et al., 2021).

3. Antiviral Properties against COVID-19

2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide has been investigated for its antiviral potency by docking against SARS-CoV-2 protein. The study provides insights into the molecular structure and interactions of this compound, indicating its potential in COVID-19 treatment (Mary et al., 2020).

4. Novel Urease Inhibitors

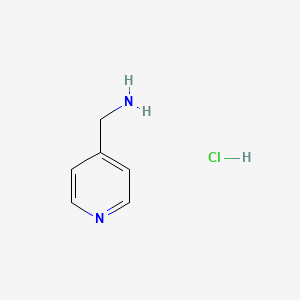

Disulfides containing N-arylacetamide, including derivatives of 2-(2-Fluorophenyl)acetamide, have been synthesized and evaluated as novel urease inhibitors. These compounds displayed strong inhibitory potency against both cell-free urease and urease in intact cell with low cytotoxicity to mammalian cells (Liu et al., 2021).

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Orientations Futures

Propriétés

IUPAC Name |

2-(2-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSDMLCYBAQMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483293 | |

| Record name | 2-(2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenyl)acetamide | |

CAS RN |

326-63-6 | |

| Record name | 2-Fluorobenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.